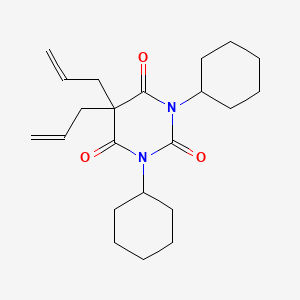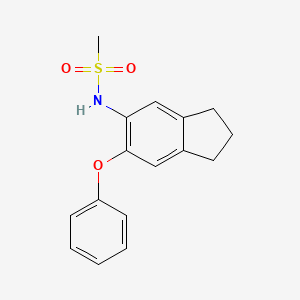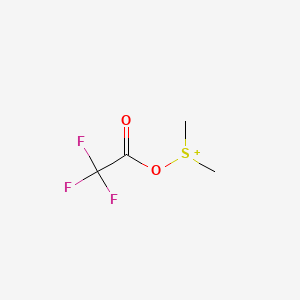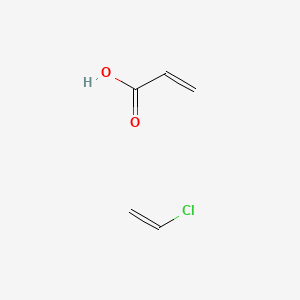
Ácido 2-propenoico, polímero con cloroeteno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Propenoic acid polymer with chloroethene involves complex chemical processes, including polymerization methods that ensure the integration of 2-Propenoic acid and chloroethene molecules. One study by Kishikawa, Hirai, and Kohmoto (2008) elucidated the fixation of multilayered structures in liquid-crystalline complexes, highlighting a polymerizable derivative of benzoic acid that could potentially relate to the synthesis and polymerization behaviors of 2-Propenoic acid compounds with chloroethene under specific conditions (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Propenoic acid polymer with chloroethene reveal significant insights into its chemical makeup and potential functionality. The study of plasma polymers of acrylic (propenoic) acid by O'toole, Beck, and Short (1996) offers a detailed interpretation of the molecular structure through spectroscopic methods, providing a foundation for understanding the molecular arrangement and functional groups present in these polymers (O'toole, Beck, & Short, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Propenoic acid polymer with chloroethene are pivotal for its application and functionality. Research on the polymerization by phase transfer catalysis by Tagle, Diaz, and Campbell (1993) sheds light on the reactivity and chemical behavior of similar polyesters, suggesting potential pathways and reactions that could be applicable to the study of 2-Propenoic acid polymers with chloroethene (Tagle, Diaz, & Campbell, 1993).
Physical Properties Analysis
The physical properties of 2-Propenoic acid polymer with chloroethene, such as its phase behavior, thermal stability, and mechanical properties, are crucial for its practical applications. The characterization of plasma polymers of acrylic acid by O'toole, Beck, and Short (1996) provides valuable data on these aspects, indicating how the plasma polymerization process impacts the physical properties of the resulting polymers (O'toole, Beck, & Short, 1996).
Aplicaciones Científicas De Investigación
Pañales
Los acrilatos, que incluyen “Ácido 2-propenoico, polímero con cloroeteno”, son conocidos por su súper absorción . Esto los hace ideales para su uso en pañales, donde pueden absorber y retener grandes cantidades de líquido.
Cosméticos
La flexibilidad y la resistencia de los acrilatos los hacen adecuados para su uso en cosméticos . Pueden formar una película en la piel, proporcionando una superficie suave e uniforme para la aplicación de maquillaje.
Ortopedia
En el campo de la ortopedia, los acrilatos se utilizan en cementos óseos . Su resistencia y dureza los hacen ideales para esta aplicación, proporcionando una solución duradera y confiable para reemplazos de articulaciones y otros procedimientos ortopédicos.
Pinturas y revestimientos
Los acrilatos se utilizan en pinturas y revestimientos debido a su transparencia y resistencia a la rotura . Proporcionan un acabado transparente y duradero que protege la superficie subyacente de daños.
Adhesivos
La resistencia y la flexibilidad de los acrilatos los hacen adecuados para su uso en adhesivos . Pueden unir una amplia gama de materiales, proporcionando un enlace fuerte y duradero.
Textiles
En la industria textil, los acrilatos se utilizan para mejorar las propiedades de las telas . Pueden mejorar la durabilidad, la flexibilidad y la resistencia al desgaste de la tela.
Lentes de contacto
Los acrilatos se utilizan en la fabricación de lentes de contacto . Su transparencia y flexibilidad los hacen ideales para esta aplicación, proporcionando una solución cómoda y clara de visión para los usuarios.
Aplicaciones biomédicas
Más allá de las aplicaciones específicas que ya se mencionaron, los acrilatos tienen muchas otras aplicaciones biomédicas . Su biocompatibilidad y versatilidad los hacen adecuados para una amplia gama de usos, desde sistemas de administración de fármacos hasta ingeniería de tejidos.
Safety and Hazards
Propiedades
IUPAC Name |
chloroethene;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNNHEYXAJPPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111306-47-9, 25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with 1-chloroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111306-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40948578 | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)
![6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
![N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)

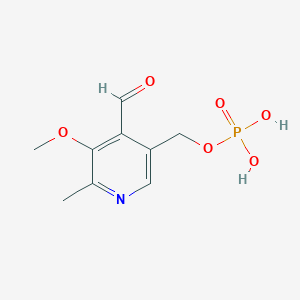
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
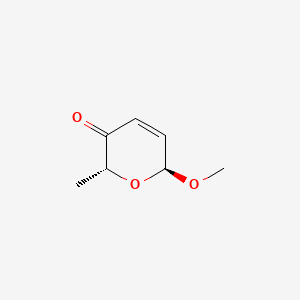
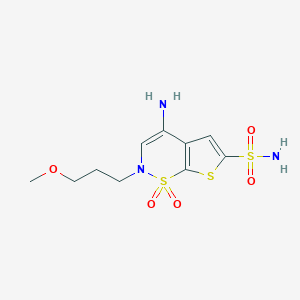
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
